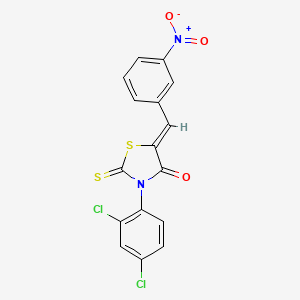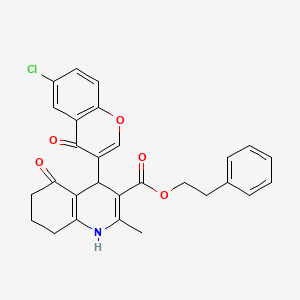
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide, also known as Tinuvin 770, is a UV absorber that is widely used in many industrial applications. It is a relatively new compound that has gained popularity due to its high efficiency in absorbing UV radiation and its low toxicity.
Mecanismo De Acción
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 absorbs UV radiation through a process called photoabsorption. When exposed to UV radiation, the molecule undergoes a transition to a higher energy state, and the absorbed energy is dissipated as heat. This process prevents the UV radiation from interacting with the material that is being protected, thereby reducing the damage caused by UV radiation.
Biochemical and Physiological Effects:
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 has low toxicity and is considered safe for use in many industrial applications. It is not known to have any significant biochemical or physiological effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 is a highly efficient UV absorber that can be used in a wide range of applications. It has a high absorption capacity and is relatively inexpensive. However, it has some limitations when used in lab experiments. It can interfere with some analytical techniques that rely on UV radiation, and it can also affect the performance of some UV-sensitive materials.
Direcciones Futuras
There are many potential future directions for research on N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the development of new applications for N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 in areas such as photovoltaics, optoelectronics, and biomedical engineering. Additionally, research on the environmental impact of N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 and other UV absorbers is needed to ensure that they do not have any negative effects on the environment.
Métodos De Síntesis
The synthesis of N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 involves the reaction between 2,2,6,6-tetramethyl-4-piperidinol and octadecanoyl chloride in the presence of hydrazine hydrate. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The yield of the product is high, and the purity can be improved by further purification techniques.
Aplicaciones Científicas De Investigación
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 is widely used in scientific research for its UV-absorbing properties. It has been used as a UV absorber in polymer matrices, coatings, and adhesives. It has also been used in the synthesis of nanoparticles and other advanced materials. N'-(2,2,6,6-tetramethyl-4-piperidinylidene)octadecanohydrazide 770 has been studied for its potential use in the prevention of skin cancer and other UV-related diseases. It has also been studied for its potential use in the preservation of cultural heritage objects that are sensitive to UV radiation.
Propiedades
IUPAC Name |
N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(31)29-28-24-22-26(2,3)30-27(4,5)23-24/h30H,6-23H2,1-5H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUIZXGZCCZPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=C1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)octadecanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5219048.png)
![3-phenoxy-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5219059.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)
![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5219089.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5219097.png)
![5-(2-methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5219105.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1,3-thiazol-2-ylmethyl)piperidine trifluoroacetate](/img/structure/B5219125.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5219138.png)
![N-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B5219139.png)
![3-(ethylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5219142.png)